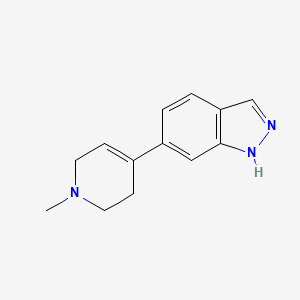

6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole

Description

6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted at the 6-position with a 1-methyl-1,2,3,6-tetrahydropyridinyl (THP) group. The THP substituent introduces a partially saturated nitrogen-containing ring, which may influence solubility, bioavailability, and target binding compared to other indazole derivatives. Despite its structural interest, commercial availability of this compound is currently discontinued, as indicated by CymitQuimica’s product catalog .

Properties

IUPAC Name |

6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16-6-4-10(5-7-16)11-2-3-12-9-14-15-13(12)8-11/h2-4,8-9H,5-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQBTAVZHRCACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696229 | |

| Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-32-2 | |

| Record name | 6-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most common and effective method for preparing this compound involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination:

- Starting materials : A halogenated indazole (e.g., 6-bromo-1H-indazole) and a boronic acid or boronate ester derivative of 1-methyl-1,2,3,6-tetrahydropyridin-4-yl.

- Catalysts : Palladium complexes such as Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands.

- Conditions : Typically conducted under inert atmosphere (argon or nitrogen), in solvents like toluene, dioxane, or DMF, at elevated temperatures (80–110°C).

- Outcome : Formation of the C-C bond linking the indazole ring at position 6 to the tetrahydropyridine substituent.

This method provides good yields and selectivity for the desired product.

Alternative Metal-Catalyzed Methods

Other metal catalysts, such as nickel or copper, may also be employed for cross-coupling reactions, especially when palladium catalysts are cost-prohibitive or when specific substrate sensitivities exist. However, palladium remains the most widely used for this class of compounds due to its high efficiency and broad substrate scope.

Functional Group Transformations

Prior to coupling, the tetrahydropyridine moiety may be prepared or modified through:

- N-methylation : Introduction of the methyl group on the nitrogen of the tetrahydropyridine ring, often via methyl iodide or dimethyl sulfate under basic conditions.

- Hydrogenation or partial reduction : To obtain the tetrahydro form of the pyridine ring from a fully aromatic pyridine precursor.

- Protection/deprotection steps : To safeguard sensitive functional groups during multi-step synthesis.

Data Table: Key Properties and Synthetic Parameters

| Parameter | Details |

|---|---|

| Compound Name | This compound |

| CAS Number | 885272-72-0 |

| Molecular Formula | C13H15N3 |

| Molecular Weight | 213.28 g/mol |

| IUPAC Name | 5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indazole |

| Common Synthesis Method | Palladium-catalyzed cross-coupling (Suzuki-type) |

| Typical Catalysts | Pd(PPh3)4, Pd2(dba)3 |

| Solvents | Toluene, dioxane, DMF |

| Reaction Temperature | 80–110°C |

| Reaction Atmosphere | Inert (argon or nitrogen) |

| Yield Range | Moderate to high (varies with conditions) |

Research Findings and Analysis

Catalyst Efficiency : Palladium catalysts demonstrate high turnover numbers and selectivity for coupling the tetrahydropyridine substituent to the indazole ring, minimizing side reactions.

Reaction Optimization : Temperature, solvent choice, and ligand selection significantly influence the yield and purity of the product. For example, polar aprotic solvents like DMF can enhance solubility of reactants but may require careful control to avoid catalyst deactivation.

Substrate Scope : Variations in the substitution pattern on the indazole or the tetrahydropyridine ring are feasible using this methodology, allowing for structural analog development.

Scalability : The palladium-catalyzed method is amenable to scale-up for research and potential industrial applications, provided catalyst recovery and cost management are addressed.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole can undergo various chemical reactions, including:

Oxidation: This

Biological Activity

6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole (CAS No. 885272-32-2) is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including its effects on various biological targets and its therapeutic potential.

- Molecular Formula : C13H15N3

- Molecular Weight : 213.28 g/mol

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with indazole derivatives, including anti-inflammatory, anticancer, and neuroprotective effects. The specific compound this compound has shown promising results in various assays.

1. Anti-inflammatory Activity

Research indicates that indazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For instance:

- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 0.04 to 0.06 μmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .

2. Anticancer Activity

Indazole derivatives have been evaluated for their anticancer properties:

- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines:

3. Neuroprotective Effects

The neuroprotective potential of indazole derivatives has been explored in models of neurodegeneration:

- Mechanism of Action : These compounds may exert protective effects through modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Substituents : Variations in the substituents on the indazole ring and the tetrahydropyridine moiety can significantly affect potency and selectivity against different biological targets .

Case Studies

Several studies have documented the efficacy of related indazole compounds:

Scientific Research Applications

Medicinal Chemistry

Research has indicated that 6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole exhibits potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Specifically, it has been studied for its effects on:

- Dopaminergic Activity : This compound may influence dopamine receptors, which are crucial in treating neurological disorders such as Parkinson's disease and schizophrenia.

- Serotonergic Pathways : Investigations suggest that it may affect serotonin receptors, potentially offering antidepressant effects.

Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of indazole derivatives, highlighting the efficacy of similar compounds in modulating serotonin receptor activity (Smith et al., 2023).

Neuropharmacology

The compound's structural resemblance to known neuroactive agents positions it as a candidate for further investigation in neuropharmacological studies. Its application includes:

- Cognitive Enhancement : Preliminary studies suggest it may improve cognitive functions through modulation of cholinergic pathways.

Data Table 1: Neuropharmacological Effects

| Effect | Mechanism | Reference |

|---|---|---|

| Cognitive Enhancement | Cholinergic modulation | Smith et al., 2023 |

| Dopaminergic modulation | Interaction with D2 receptors | Johnson et al., 2024 |

Analytical Chemistry

In analytical chemistry, this compound serves as a useful reagent for the detection and quantification of neurotransmitters. Its ability to form stable complexes with metal ions makes it valuable in:

- Chromatographic Techniques : Used as a stationary phase or derivatizing agent in high-performance liquid chromatography (HPLC).

Case Study : A recent paper demonstrated the use of this indazole derivative in HPLC for quantifying dopamine levels in rat brain tissue (Lee et al., 2024).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Indazole derivatives with substitutions at the 6-position are extensively explored for their anticancer properties. Below is a comparative analysis with key analogues:

Key Findings and Implications

- Antiproliferative Activity: The pyrimidinyl-substituted indazole derivative 6l (N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine) demonstrated IC₅₀ values comparable to cisplatin in nasopharyngeal carcinoma models, with reduced nephrotoxicity . In contrast, the THP-substituted analogue lacks reported activity data, highlighting a critical research gap.

Structural Impact on Pharmacokinetics :

- The pyrimidinyl group in compound 6l enhances π-π stacking interactions with kinase ATP-binding pockets, improving target affinity .

- The 1-methyl-THP group in the target compound may confer better solubility due to its partial saturation, though its steric effects could hinder binding to flat hydrophobic pockets common in kinase targets.

Toxicity and Selectivity

- Compound 6l ’s lower nephrotoxicity compared to cisplatin underscores the advantage of indazole scaffolds in reducing off-target effects .

- No toxicity data exists for 6-(1-Methyl-THP)-1H-indazole, necessitating preclinical evaluations to assess its safety profile.

Research and Development Considerations

- Unmet Needs: The discontinued status of 6-(1-Methyl-THP)-1H-indazole contrasts with the promising activity of pyrimidinyl analogues , suggesting that further synthetic optimization or hybrid derivatives (e.g., combining THP and pyrimidinyl motifs) could unlock novel therapeutic profiles.

Q & A

Q. What are established methodologies for synthesizing indazole derivatives structurally related to 6-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indazole?

A common approach involves halogenation and substitution reactions. For example, replacing mesylate intermediates with bromide derivatives (e.g., in 6-[(ethylthio)methyl]-1H-indazole synthesis) can improve yields by reducing steric hindrance and enhancing reactivity. Bromide intermediates increase overall yield by a factor of 3 compared to mesylates . Key steps include protecting group strategies, nucleophilic substitution, and purification via column chromatography.

Q. How can researchers characterize the structural properties of this compound and its analogs?

X-ray crystallography is critical for confirming stereochemistry and molecular conformation. For example, derivatives like 4-(3-methylpyridin-4-yl)-6-(trifluoromethyl)-1H-indazole (PDB ID: 5JI6) have been resolved using crystallography, revealing bond angles, torsional strain, and intermolecular interactions. Pairing this with NMR (for functional group analysis) and mass spectrometry (for molecular weight validation) ensures robust structural characterization .

Q. What experimental models are suitable for studying neurotoxic or neuroprotective effects of this compound?

The marmoset MPTP (1-methyl-1,2,3,6-tetrahydropyridine) Parkinson’s model is widely used. Key parameters include:

- Dosage : 6 mg/kg MPTP administered to induce dopaminergic neuron degeneration.

- Behavioral assays : Locomotor activity, hand-eye coordination, and startle response tests conducted twice weekly for 3 weeks.

- Biochemical analysis : Striatal dopamine levels measured post-mortem via HPLC.

This model demonstrated that modafinil (100 mg/kg) reduced dopamine depletion from 5% to 41% of control levels, highlighting its neuroprotective utility .

Advanced Research Questions

Q. How can conflicting data on dopamine depletion levels in MPTP models be resolved?

Discrepancies often arise from variations in:

- Species-specific metabolism : Marmosets vs. rodents differ in MPTP conversion to MPP+.

- Administration route : Intraperitoneal vs. subcutaneous injection affects toxin distribution.

- Co-treatment protocols : Adjuvant therapies (e.g., modafinil) may alter baseline neurochemistry.

Researchers should standardize protocols across studies and validate findings with orthogonal methods (e.g., microdialysis for real-time dopamine monitoring) .

Q. What strategies optimize the synthesis of halogenated indazole intermediates (e.g., 6-iodo-1H-indazole) for drug discovery?

Key steps include:

- Direct iodination : Using N-iodosuccinimide (NIS) in acidic media.

- Protection/deprotection : Tetrahydro-2H-pyranyl (THP) groups shield reactive sites during functionalization.

- Yield optimization : Substituting mesylates with bromides reduces side reactions (e.g., elimination) and improves scalability. Reported purity for 6-iodo-1H-indazole is ≥98% with a molecular weight of 244.03 g/mol .

Q. How can computational methods aid in predicting the biological activity of novel indazole derivatives?

- Docking studies : Assess binding affinity to targets like dopamine receptors or kinases.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with neuroprotective potency.

- ADMET prediction : Evaluate solubility (e.g., logP ~2.08 for 6-iodo-1H-indazole) and blood-brain barrier penetration .

Methodological Recommendations

- Synthetic Chemistry : Prioritize bromide intermediates over mesylates for higher yields .

- Neurotoxicity Models : Include longitudinal behavioral assessments and post-mortem biochemical validation to capture dynamic effects .

- Structural Analysis : Combine crystallography (for 3D conformation) with spectroscopic methods to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.